Cas no 1256819-34-7 (2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one)

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 5-position and an aminoethyl ketone functional group at the 3-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing more complex nitrogen-containing molecules. The presence of both amino and ketone moieties allows for further derivatization, enabling applications in medicinal chemistry, such as the development of bioactive compounds. Its well-defined molecular architecture ensures consistent performance in synthetic routes, while the pyridine scaffold enhances stability and compatibility with diverse reaction conditions.
2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one structure
1256819-34-7 structure
Product name:2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one
CAS No:1256819-34-7
MF:C8H10N2O
Molecular Weight:150.177801609039
CID:5693415
PubChem ID:20602970

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1256819-34-7
    • EN300-795646
    • 2-AMINO-1-(5-METHYLPYRIDIN-3-YL)ETHAN-1-ONE
    • 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one
    • インチ: 1S/C8H10N2O/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3,9H2,1H3
    • InChIKey: JPAQTQHJUANJFP-UHFFFAOYSA-N
    • SMILES: O=C(CN)C1C=NC=C(C)C=1

計算された属性

  • 精确分子量: 150.079312947g/mol
  • 同位素质量: 150.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • XLogP3: 0

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-795646-0.05g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
0.05g
$647.0 2025-03-21
Enamine
EN300-795646-2.5g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
2.5g
$1509.0 2025-03-21
Enamine
EN300-795646-0.25g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
0.25g
$708.0 2025-03-21
Enamine
EN300-795646-1.0g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
1.0g
$770.0 2025-03-21
Enamine
EN300-795646-0.1g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
0.1g
$678.0 2025-03-21
Enamine
EN300-795646-0.5g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
0.5g
$739.0 2025-03-21
Enamine
EN300-795646-5.0g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
5.0g
$2235.0 2025-03-21
Enamine
EN300-795646-10.0g
2-amino-1-(5-methylpyridin-3-yl)ethan-1-one
1256819-34-7 95.0%
10.0g
$3315.0 2025-03-21

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one 関連文献

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-oneに関する追加情報

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one

2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one, also known by its CAS number 1256819-34-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group with a pyridine ring, making it a versatile compound for various applications. Recent studies have highlighted its potential in drug development, particularly in the design of bioactive molecules targeting specific therapeutic areas.

The chemical structure of 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one consists of a pyridine ring substituted at the 3-position with a methyl group and an ethanone moiety attached to the amino group. This configuration imparts the molecule with both aromatic and aliphatic properties, contributing to its reactivity and biological activity. Researchers have explored its ability to act as a precursor in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations.

One of the most promising aspects of this compound is its role in drug discovery. Recent advancements in medicinal chemistry have utilized 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one as a scaffold for designing bioactive agents. For instance, studies have demonstrated its potential as a lead compound in the development of inhibitors for certain enzymes, which could have implications in treating diseases such as cancer and neurodegenerative disorders. The amino group and the pyridine ring provide sites for functionalization, enabling researchers to modify the molecule to enhance its pharmacokinetic properties.

In addition to its role in drug discovery, 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one has been investigated for its chemical reactivity. Its ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis. Recent research has focused on optimizing reaction conditions to improve yield and selectivity when using this compound as a starting material.

The synthesis of 2-Amino-1-(5-methylpyridin-3-yl)ethan-1-one involves multiple steps, including Friedel-Crafts alkylation and subsequent functionalization. These methods have been refined over time to ensure scalability and cost-effectiveness, making the compound accessible for both academic and industrial applications. Its synthesis also highlights the importance of stereochemistry and regioselectivity in organic chemistry.

From an environmental perspective, understanding the degradation pathways of 2-Amino-1-(5-methylpyridin-3-y l)ethan - 1 - one is crucial for assessing its impact on ecosystems. Recent studies have examined its biodegradation under various conditions, providing insights into its persistence in different environments. This information is essential for ensuring sustainable practices in chemical manufacturing and disposal.

In conclusion, 2-Amino - 1 - (5 - methylpyridin - 3 - yl ) ethan - 1 - one ( CAS No . 12568 9 - 34 -7) is a multifaceted compound with applications ranging from organic synthesis to drug discovery. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of chemical innovation.

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